N-(2,2,2-trifluoroethyl)oxetan-3-amine
Overview
Description
“N-(2,2,2-trifluoroethyl)oxetan-3-amine” is a chemical compound with the CAS Number: 1342774-30-4 . It has a molecular weight of 155.12 and is typically in liquid form .
Molecular Structure Analysis
The molecular formula of “this compound” is C5H8F3NO. For more detailed structural information, you may refer to its InChI key or MDL number provided by chemical databases .Scientific Research Applications
Amidation Reactions and Synthesis of Amides
N-(2,2,2-trifluoroethyl)oxetan-3-amine has been utilized in the synthesis of amides. For instance, B(OCH2CF3)3, derived from 2,2,2-trifluoroethanol, proves to be an effective reagent for direct amidation of carboxylic acids with a variety of amines. This process facilitates the synthesis of N-protected amino acids with minimal racemization, highlighting its efficiency and broad applicability in creating amide linkages without the need for complex purification procedures (Lanigan, Starkov, & Sheppard, 2013).
Antibacterial Compound Synthesis
Research also extends to the synthesis of N-(3-((4-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide derivatives, showcasing the compound's role in creating antibacterial agents. The synthetic route involves reacting 3-((4-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-amine with various carboxylic acids, demonstrating good yields and functional group tolerance, pointing to its potential in developing new antibacterial treatments (Reddy & Prasad, 2021).
Asymmetric Synthesis
Another significant application is in the field of asymmetric synthesis, where this compound derivatives undergo catalyzed asymmetric [3 + 2] cycloadditions. These reactions are pivotal for constructing vicinally bis(trifluoromethyl)-substituted 3,2'-pyrrolidinyl spirooxindoles, compounds with complex spirocyclic structures that hold promise for pharmaceutical development due to their stereochemical and functional diversity (You et al., 2018).
Creation of Saturated Heterocycles
Additionally, the compound has found use in generating spiro and fused saturated heterocycles. This involves reactions with alkynyl-, allyl-, allenyl-, and vinylpotassium trifluoroborates, showcasing the versatility of this compound in synthesizing a wide array of structurally diverse heterocycles, crucial for drug discovery and materials science (Brady & Carreira, 2015).
Properties
IUPAC Name |
N-(2,2,2-trifluoroethyl)oxetan-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3NO/c6-5(7,8)3-9-4-1-10-2-4/h4,9H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMRONXNNYFFSOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)NCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1342774-30-4 | |
Record name | N-(2,2,2-trifluoroethyl)oxetan-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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